![molecular formula C28H56N2OSSn2 B14504731 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine CAS No. 63901-89-3](/img/structure/B14504731.png)
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is an organotin compound that features both stannyl and pyrimidine groups Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran and a base like cesium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organotin chemistry and large-scale Stille coupling reactions can be adapted for its production.
化学反应分析
Types of Reactions
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine undergoes several types of chemical reactions:
Substitution Reactions: The stannyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form simpler stannyl derivatives.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate, to facilitate reactions.
Solvents: Tetrahydrofuran is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound.
科学研究应用
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active molecules.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations.
作用机制
The mechanism of action for 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine primarily involves its role as a reagent in coupling reactions. The stannyl groups facilitate the formation of carbon-carbon bonds through the transfer of the stannyl group to the organic halide, mediated by a palladium catalyst. This process involves the formation of a palladium-stannyl intermediate, which then undergoes reductive elimination to form the final product .
相似化合物的比较
Similar Compounds
2-(Tributylstannyl)pyrimidine: Another organotin compound used in similar coupling reactions.
2-Methoxy-4-(tributylstannyl)pyridine: Used in organic synthesis and has similar reactivity.
2-Methyl-4-(tributylstannyl)pyridine: Also used in coupling reactions and organic transformations.
Uniqueness
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is unique due to the presence of both stannyl and sulfanyl groups, which can offer additional reactivity and versatility in synthetic applications compared to its counterparts.
属性
CAS 编号 |
63901-89-3 |
|---|---|
分子式 |
C28H56N2OSSn2 |
分子量 |
706.2 g/mol |
IUPAC 名称 |
tributyl-(4-tributylstannyloxypyrimidin-2-yl)sulfanylstannane |
InChI |
InChI=1S/C4H4N2OS.6C4H9.2Sn/c7-3-1-2-5-4(8)6-3;6*1-3-4-2;;/h1-2H,(H2,5,6,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
JBQKEYHBNVAULV-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=NC(=NC=C1)S[Sn](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


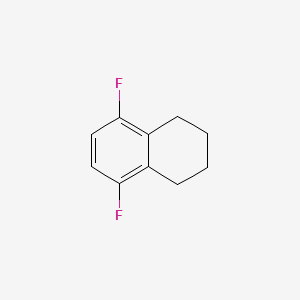

![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)

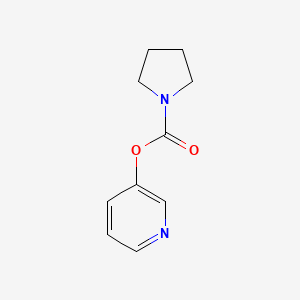
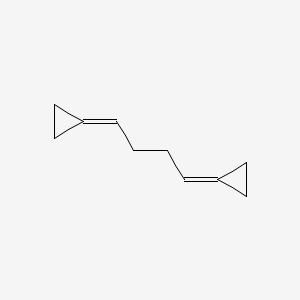

![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
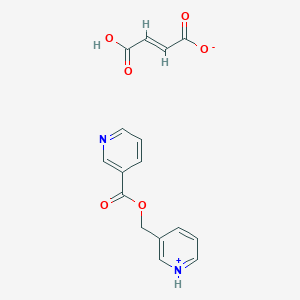
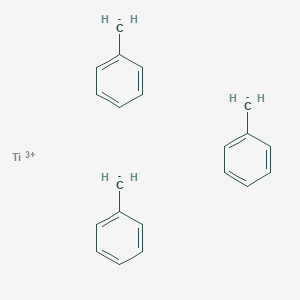
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
